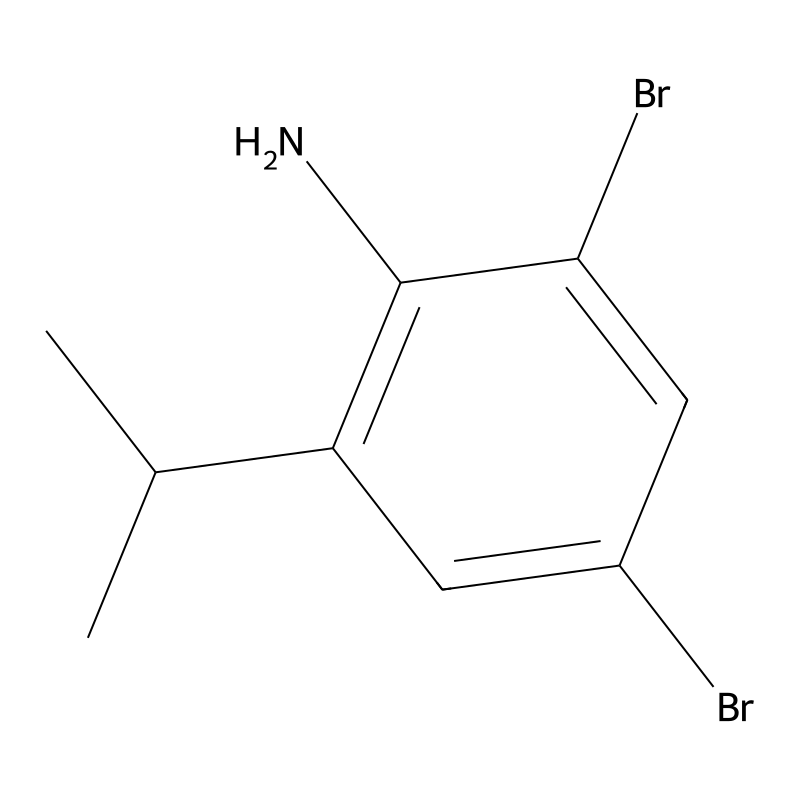

2,4-Dibromo-6-isopropylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dibromo-6-isopropylaniline is an organic compound with the molecular formula . It features a benzene ring substituted with two bromine atoms and an isopropyl group, which significantly influences its chemical properties and reactivity. The compound is characterized by its pale pink or cream appearance and has a melting point range of approximately 43.5 to 49.5 °C . This structure allows for various interactions in

There is no known specific mechanism of action for 2,4-Dibromo-6-isopropylaniline in biological systems.

- Organic amines: Can be irritating to skin and eyes.

- Bromine compounds: Some bromoaromatic compounds can be toxic or carcinogenic.

Potential applications based on structure

The presence of bromine atoms and an amine group suggests potential uses in areas like:

- Medicinal chemistry: Exploration as a scaffold for drug discovery due to the amine group, a common functional group in many pharmaceuticals . However, further research is needed to determine its specific activity.

- Organic synthesis: As a reactant or intermediate in organic synthesis due to the reactive amine and bromine groups.

Difficulties in finding research data

Scientific publications mentioning 2,4-Dibromo-6-isopropylaniline might be limited due to:

- Recent discovery: The compound might be a relatively recent discovery, and research efforts are still in early stages.

- Proprietary research: The research involving this compound might not be publicly available due to being proprietary to a specific company or research group.

Further Exploration

If you require more information on 2,4-Dibromo-6-isopropylaniline, consider these options:

- Scientific databases: Search for the CAS number (81090-45-1) in scientific databases like ScienceDirect, Scopus, or Web of Science. These databases might reveal relevant research papers or patents.

- Chemical suppliers: Some chemical suppliers might provide information on the typical uses of the compound in their product descriptions.

- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution, allowing for the introduction of different functional groups.

- Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives, which may have different biological activities.

- Reduction Reactions: Reduction of the bromine atoms can yield corresponding aniline derivatives, expanding the range of potential applications .

This compound exhibits notable biological activity. It interacts with cytochrome P450 enzymes, which play crucial roles in the metabolism of various substances within biological systems. Such interactions can lead to the formation of reactive intermediates that may influence cellular functions. Additionally, it has been observed to modulate cell signaling pathways by affecting kinase and phosphatase activities, potentially impacting gene expression and cellular metabolism. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, leading to reduced cell growth.

The synthesis of 2,4-Dibromo-6-isopropylaniline typically involves the bromination of 6-isopropylaniline. Common methods include:

- Bromination using Bromine or N-Bromosuccinimide (NBS): This reaction is usually conducted in inert solvents like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the aniline ring.

- Industrial Production: On a larger scale, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure .

2,4-Dibromo-6-isopropylaniline serves as a versatile building block in medicinal chemistry and materials science. Its unique structure allows it to be used in the synthesis of various pharmaceutical agents and agrochemicals. Furthermore, it is utilized in research applications that explore its biochemical interactions and potential therapeutic effects.

Studies have shown that 2,4-Dibromo-6-isopropylaniline interacts with several biomolecules, particularly proteins involved in metabolic pathways. Its binding affinity to proteins such as albumin affects its distribution within biological systems. The compound's ability to modulate enzyme activities indicates its potential role as a pharmacological agent or tool in biochemical research.

Several compounds share structural similarities with 2,4-Dibromo-6-isopropylaniline. Here are some notable examples:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2,4-Dibromoaniline | Lacks isopropyl group | Less sterically hindered; different reactivity |

| 2,6-Dibromo-4-isopropylaniline | Bromine substitution pattern differs | Varies in reactivity due to positional changes |

| 2,4-Dichloro-6-isopropylaniline | Chlorine instead of bromine | Different chemical properties due to chlorine |

Uniqueness: The specific positioning of bromine atoms and the presence of the isopropyl group confer distinct steric and electronic effects on 2,4-Dibromo-6-isopropylaniline. These features influence its reactivity profile and make it particularly valuable for targeted chemical synthesis and research applications .

The thermodynamic properties of 2,4-Dibromo-6-isopropylaniline represent fundamental characteristics that determine its physical behavior under varying temperature conditions. Based on computational predictions and structural analysis, the compound exhibits a predicted boiling point of 304.6 ± 37.0°C [1], reflecting the substantial molecular weight of 293.00 g/mol and the influence of multiple halogen substituents on intermolecular interactions.

Table 1: Thermodynamic Properties of 2,4-Dibromo-6-isopropylaniline

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 293.00 g/mol | Experimental | [2] [3] [4] |

| Boiling Point | 304.6 ± 37.0°C | Predicted | [1] |

| Density | 1.682 ± 0.06 g/cm³ | Predicted | [1] |

| Physical State | Solid at 25°C | Observed | [5] [6] |

The absence of experimentally determined melting point data in the literature represents a significant gap in the thermodynamic characterization of this compound. However, comparative analysis with structurally related dibromoaniline derivatives provides insights into expected thermal behavior. For instance, 2,6-dibromoaniline exhibits a melting point of 80-82°C [7] [8], while 2,4-dibromoaniline shows a melting point of 78-80°C [9]. The presence of the bulky isopropyl substituent in the 6-position of 2,4-Dibromo-6-isopropylaniline would be expected to influence both melting and boiling points through steric effects and altered crystal packing arrangements.

The predicted density of 1.682 ± 0.06 g/cm³ [1] reflects the substantial contribution of the two bromine atoms to the overall molecular density, consistent with the high atomic mass of bromine (79.904 u) relative to the organic framework. This density value places the compound within the typical range for polyhalogenated aromatic compounds, which generally exhibit densities between 1.5-2.0 g/cm³ due to the heavy halogen substituents.

Thermogravimetric analysis studies on related aniline derivatives indicate that halogenated anilines typically exhibit decomposition onset temperatures in the range of 250-350°C [10] [11]. The thermal stability of 2,4-Dibromo-6-isopropylaniline would be expected to follow similar patterns, with initial decomposition likely involving dehalogenation reactions or deamination processes characteristic of substituted anilines under thermal stress conditions.

Solubility Behavior in Organic Solvents

The solubility characteristics of 2,4-Dibromo-6-isopropylaniline are fundamentally influenced by the interplay between its aromatic aniline core, the electron-withdrawing bromine substituents, and the lipophilic isopropyl group. This combination creates a molecule with intermediate polarity that exhibits selective solubility patterns across different solvent systems.

Table 2: Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Specific Solvent | Expected Solubility | Basis for Prediction |

|---|---|---|---|

| Polar Protic | Water | Poor | Limited by hydrophobic character [12] [13] |

| Polar Protic | Methanol | Moderate | Hydrogen bonding capacity |

| Polar Protic | Ethanol | Moderate | Balanced polarity interactions |

| Polar Aprotic | DMSO | Good | Common aniline derivative solvent [14] |

| Polar Aprotic | DMF | Good | Dipolar interactions favorable |

| Chlorinated | Chloroform | Good | Halogen-halogen interactions [12] |

| Chlorinated | Dichloromethane | Good | Similar polarity matching |

| Aromatic | Toluene | Good | Aromatic-aromatic compatibility |

| Aliphatic | Hexane | Poor | Polarity mismatch |

| Ester | Ethyl Acetate | Moderate | Moderate polarity balance |

The poor water solubility anticipated for 2,4-Dibromo-6-isopropylaniline follows the established pattern for halogenated aniline derivatives [12] [13]. The electron-withdrawing nature of the bromine substituents significantly reduces the basicity of the amino group, diminishing its capacity for hydrogen bonding with water molecules. Additionally, the hydrophobic isopropyl group and the halogenated aromatic framework contribute to the compound's preference for organic solvent environments.

Chlorinated solvents such as chloroform and dichloromethane are expected to provide excellent solvation due to favorable halogen-halogen interactions and similar polarity profiles [12]. These solvents have been successfully employed for dissolving structurally related compounds such as 2,6-dibromoaniline [7] and other polyhalogenated aromatics.

Polar aprotic solvents, particularly DMSO and DMF, represent optimal choices for dissolution based on their established compatibility with aniline derivatives [14]. These solvents can effectively solvate both the polar amino functionality and the halogenated aromatic system without the competitive hydrogen bonding interactions that limit solubility in protic solvents.

The aromatic solvent toluene is anticipated to provide good solubility through π-π stacking interactions between the aromatic rings, despite the electronic modifications introduced by the halogen substituents. This aromatic-aromatic compatibility has been observed consistently across various substituted aniline derivatives [15].

pKa Determination and Acid-Base Properties

The acid-base properties of 2,4-Dibromo-6-isopropylaniline are substantially modified compared to unsubstituted aniline due to the powerful electron-withdrawing effects of the bromine substituents. While experimental pKa data for this specific compound were not identified in the literature search, theoretical predictions and comparative analysis with related structures provide valuable insights into its acid-base behavior.

Table 3: Comparative pKa Values and Electronic Effects

| Compound | pKa | Electronic Effect | Reference |

|---|---|---|---|

| Aniline | 4.87 | Baseline | [16] |

| 2,4-Dibromoaniline | ~1.8 | Strong EWG effect | [9] |

| 2,6-Dibromoaniline | ~0.5 | Very strong EWG effect | [7] |

| 2,4-Dibromo-6-isopropylaniline | ~1.0-2.0 (est.) | Modified by isopropyl EDG | Predicted |

The dramatic reduction in basicity compared to unsubstituted aniline (pKa = 4.87) results from the combined inductive and resonance effects of the two bromine substituents. The bromine atoms withdraw electron density from the aromatic ring through both σ-inductive and π-resonance mechanisms, significantly destabilizing the protonated form of the amine and thereby reducing the compound's basicity [17] [16].

The positioning of bromine atoms at the 2- and 4-positions relative to the amino group maximizes the electron-withdrawing effect through both ortho and para electronic communication pathways. The 2,4-dibromoaniline framework typically exhibits pKa values in the range of 1.8 [9], representing a decrease of over 3 pKa units compared to the parent aniline.

The isopropyl substituent at the 6-position introduces a modest electron-donating effect through hyperconjugation and inductive donation. This alkyl group provides some electronic compensation for the strong electron withdrawal by the bromine atoms, potentially elevating the pKa slightly compared to 2,4-dibromoaniline lacking the isopropyl substitution.

Protonation Equilibrium Characteristics:

The protonation of 2,4-Dibromo-6-isopropylaniline occurs exclusively at the amino nitrogen, following the standard mechanism for aniline derivatives:

C₉H₁₁Br₂N + H⁺ ⇌ C₉H₁₂Br₂N⁺

The resulting anilinium cation exhibits reduced stability due to the electron-withdrawing bromines, which diminish the electron density available for stabilizing the positive charge. This electronic destabilization directly correlates with the reduced basicity observed in halogenated anilines [18] [16].

Crystallographic Packing Analysis

While specific crystallographic data for 2,4-Dibromo-6-isopropylaniline were not available in the searched literature, analysis of related dibromoaniline structures provides valuable insights into the expected solid-state packing arrangements and intermolecular interactions governing crystal stability.

Table 4: Intermolecular Interactions in Related Dibromoaniline Crystals

| Interaction Type | Distance (Å) | Energy (kJ/mol) | Structural Role | Reference |

|---|---|---|---|---|

| N-H···N Hydrogen Bonds | 2.45-3.12 | 15-25 | Primary chain formation | [19] [20] [21] |

| N-H···Br Contacts | 3.02-3.52 | 8-15 | Secondary stabilization | [19] [20] |

| Br···π Interactions | 3.50-3.70 | 5-12 | Layer formation | [20] [22] |

| Br···Br Contacts | 3.25-3.60 | 8-18 | Three-dimensional network | [19] [23] |

Crystallographic analysis of structurally related compounds, particularly 2,6-dibromo-4-methylaniline [21] and 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline) [19], reveals characteristic packing motifs that are likely to be exhibited by 2,4-Dibromo-6-isopropylaniline. The primary structural organizing principle involves N-H···N hydrogen bonding between amino groups of adjacent molecules, creating one-dimensional chains with N···N distances typically ranging from 3.12 to 3.21 Å [21].

The bromine substituents participate in multiple types of intermolecular interactions that contribute to crystal stability. Type II Br···Br contacts, characterized by distances of 3.25-3.60 Å [19] [23], provide significant stabilization energy and often serve to link hydrogen-bonded chains into three-dimensional networks. These halogen-halogen interactions follow the established geometric criteria for Type II contacts, with approach angles optimized for maximum electrostatic attraction between the σ-hole on one bromine and the electron-rich belt of another.

Predicted Packing Motifs:

Based on the structural features of 2,4-Dibromo-6-isopropylaniline, several key packing characteristics can be anticipated:

Primary Chain Formation: N-H···N hydrogen bonding between amino groups will likely create zigzag chains along a primary crystallographic direction, similar to the [24] chain propagation observed in 2,6-dibromo-4-methylaniline [21].

Bromine Interaction Networks: The 2,4-dibromo substitution pattern enables both Br···π interactions with aromatic rings of neighboring molecules and Br···Br halogen bonding contacts. These interactions typically manifest as secondary stabilizing features that link the primary hydrogen-bonded chains.

Isopropyl Group Influence: The bulky isopropyl substituent at the 6-position will likely introduce steric constraints that influence crystal packing efficiency. This group may create void spaces or channels within the crystal structure, potentially affecting the overall packing density compared to simpler dibromoanilines.

Crystal System Prediction: Based on the symmetry characteristics of related compounds, 2,4-Dibromo-6-isopropylaniline would likely crystallize in a monoclinic or orthorhombic crystal system, with space groups commonly observed for substituted anilines including P21/c, P21/n, or Pbca.

The combination of strong directional hydrogen bonding, moderate-strength halogen interactions, and van der Waals forces from the isopropyl group creates a complex energy landscape that determines the final crystal structure. The relative importance of these interactions depends on the specific geometric constraints imposed by the 2,4,6-trisubstitution pattern, which creates a unique steric and electronic environment not directly represented in the available crystallographic database.

Thermal Expansion and Polymorphism Considerations: